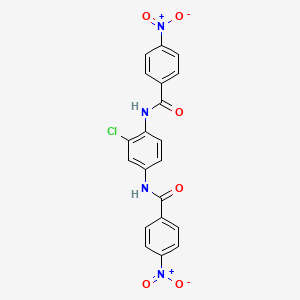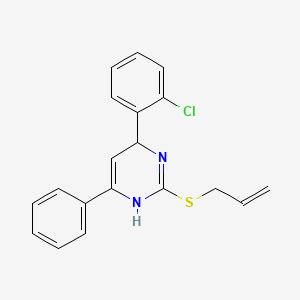
2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine is a complex organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylsulfanyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted dihydropyrimidines.
Scientific Research Applications
2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allylsulfanyl group, in particular, contributes to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClN2S |
|---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-phenyl-2-prop-2-enylsulfanyl-1,4-dihydropyrimidine |
InChI |
InChI=1S/C19H17ClN2S/c1-2-12-23-19-21-17(14-8-4-3-5-9-14)13-18(22-19)15-10-6-7-11-16(15)20/h2-11,13,18H,1,12H2,(H,21,22) |
InChI Key |
ZKVQSMOBYYTFQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methoxy-3-(prop-2-en-1-yl)benzylidene]hydrazine](/img/structure/B11099662.png)
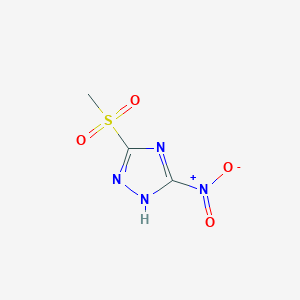
![4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099673.png)
![6-Amino-4-(2-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11099685.png)
![3-[Bis(2-hydroxy-3-phenoxypropyl)amino]propan-1-ol](/img/structure/B11099693.png)
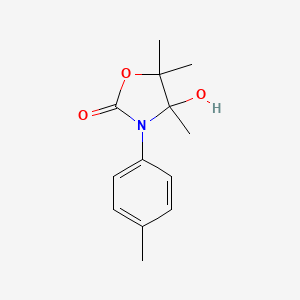
![3-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11099722.png)
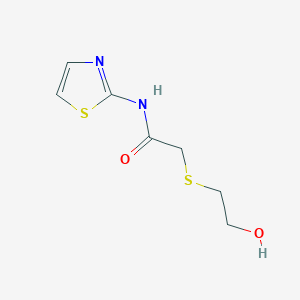
![2-[(3-Bromophenyl)amino]-N'-[(1E)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B11099735.png)
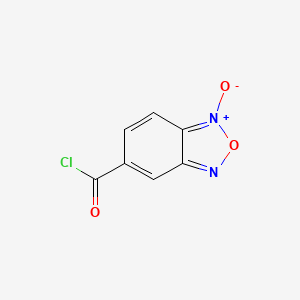
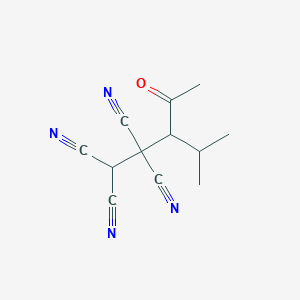
acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
![ethyl (2Z)-3-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl}but-2-enoate](/img/structure/B11099755.png)
